N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946224-44-8
Cat. No.: VC11928496
Molecular Formula: C20H16ClFN2O2
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946224-44-8 |
|---|---|
| Molecular Formula | C20H16ClFN2O2 |
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16ClFN2O2/c1-13-17(21)3-2-4-18(13)23-20(26)15-7-10-19(25)24(12-15)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,23,26) |
| Standard InChI Key | WBCKQVLYNZTQOP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide, delineates its core structure:
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A 6-oxo-1,6-dihydropyridine ring, which provides a conjugated system capable of hydrogen bonding and π-π interactions.
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A 3-chloro-2-methylphenyl group attached via a carboxamide linkage, introducing steric bulk and electrophilic character.
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A 4-fluorobenzyl substituent at the 1-position, enhancing metabolic stability and membrane permeability.
Key Physicochemical Data
The chloro and fluoro substituents contribute to its electron-deficient aromatic systems, potentially enhancing interactions with biological targets like enzymes or receptors. The carboxamide group offers hydrogen-bonding capability, critical for target binding.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, as inferred from analogous dihydropyridine derivatives :
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Formation of the Dihydropyridine Core: Cyclization of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate precursors under high-temperature conditions (e.g., 165°C in DMF) .
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Introduction of the 4-Fluorobenzyl Group: Alkylation or nucleophilic substitution at the pyridine nitrogen using 4-fluorobenzyl bromide.
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Carboxamide Coupling: Reaction of the pyridine-3-carboxylic acid derivative with 3-chloro-2-methylaniline via amide bond formation (e.g., using EDCI or HATU).
Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | DMF, 165°C, 14 hours | 60% | |
| 2 | 4-Fluorobenzyl bromide, K₂CO₃, DMF | N/A | |
| 3 | EDCI, HOBt, DIPEA, DCM | N/A |
Structural Confirmation:
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¹H NMR: Peaks for the methyl group (δ ~2.1 ppm), aromatic protons (δ ~6.8–7.5 ppm), and carboxamide NH (δ ~10.2 ppm) .
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MS: Molecular ion peak at m/z 370.8 [M+H]⁺.
| Compound Class | IC₅₀ (Target) | Reference |
|---|---|---|
| Fluorinated Dihydropyridines | 50–200 nM (Kinase X) | |
| Chlorophenyl Carboxamides | 10 μM (COX-2) |
Pharmacokinetics and ADME Profile
Predicted properties derived from related compounds :
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Absorption: High gastrointestinal absorption due to moderate Log P (~3.0).
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Distribution: Likely plasma protein-bound (>90%) with limited blood-brain barrier permeation (Log Kp = -7.04 cm/s) .
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Metabolism: Hepatic oxidation via CYP3A4, with potential fluorophenyl demethylation.
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Excretion: Renal clearance predominates due to carboxamide hydrophilicity.
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion | |
| H315 (Skin irritation) | Wear protective gloves | |
| H335 (Respiratory irritation) | Use in ventilated areas |
Storage: Stable at -20°C in inert atmosphere.
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